6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline
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Overview
Description
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic organic compound with the molecular formula C10H5Cl2F3N2O. It is characterized by the presence of two chlorine atoms at the 6th and 8th positions, and a trifluoroethoxy group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
6,8-dichloroquinazoline+2,2,2-trifluoroethanolbasethis compound
Industrial Production Methods
it is likely that similar reaction conditions are scaled up, with optimizations for yield and purity, to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 6th and 8th positions can be substituted by nucleophiles.
Oxidation and reduction: The quinazoline ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: Hydrolyzed products with the removal of the trifluoroethoxy group.
Scientific Research Applications
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,8-dichloroquinazoline: Lacks the trifluoroethoxy group, making it less hydrophobic.
4-(2,2,2-trifluoroethoxy)quinazoline: Lacks the chlorine atoms, potentially altering its reactivity and biological activity.
6,8-dichloro-4-methoxyquinazoline: Contains a methoxy group instead of a trifluoroethoxy group, affecting its electronic properties and interactions.
Uniqueness
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is unique due to the combination of chlorine atoms and a trifluoroethoxy group on the quinazoline ring.
Properties
CAS No. |
2408963-40-4 |
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Molecular Formula |
C10H5Cl2F3N2O |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
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